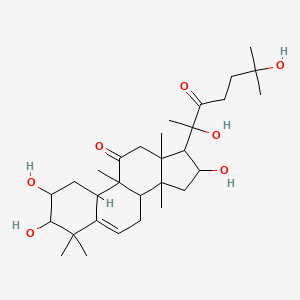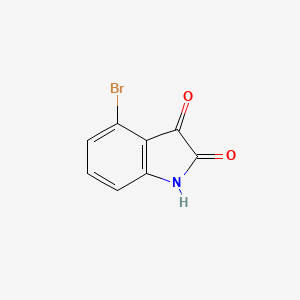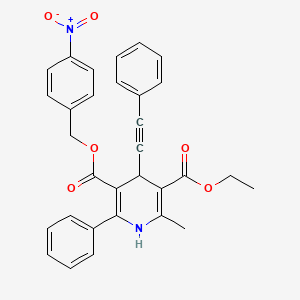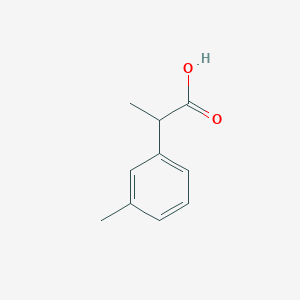
Ácido 2-(m-tolilo)propanoico
Descripción general
Descripción
2-(m-Tolyl)propanoic acid, also known as 2-(m-Tolyl)propanoic acid, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(m-Tolyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(m-Tolyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Producción biológica del ácido propiónico
El ácido propiónico y sus derivados se consideran aditivos alimentarios “generalmente reconocidos como seguros” y generalmente se utilizan como agente antimicrobiano e antiinflamatorio, herbicida y saborizante artificial en diversas aplicaciones industriales . Se produce a través de vías biológicas utilizando Propionibacterium y algunas bacterias anaeróbicas .
Agente antimicrobiano
El ácido propiónico y sus sales se han utilizado como aditivos alimentarios para controlar la contaminación de alimentos por microorganismos como Salmonella spp., Escherichia coli O157:H7 y Listeria monocytogenes durante la pre y poscosecha de productos alimenticios .
Agente antiinflamatorio
El ácido propiónico se usa ampliamente como agente antiinflamatorio . Esto lo convierte en un componente clave en el tratamiento de diversas enfermedades inflamatorias.
Herbicida
El ácido propiónico también se utiliza como herbicida . Esta aplicación es particularmente importante en la industria agrícola, donde el control del crecimiento de plantas no deseadas es crucial.
Conservante de alimentos
El ácido propiónico se utiliza como conservante de alimentos . Ayuda a extender la vida útil de los productos alimenticios, reduciendo así el desperdicio y mejorando la seguridad alimentaria.
Saborizante artificial
El ácido propiónico se utiliza como saborizante artificial . Se puede utilizar para mejorar el sabor de varios productos alimenticios.
Síntesis de fármacos antiinflamatorios
Los ácidos 2-aril propiónicos, como el ibuprofeno, ketoprofeno, naproxeno y flurbiprofeno, pertenecen a una clase importante de fármacos antiinflamatorios no esteroideos (AINE) que se utilizan ampliamente en el tratamiento de enfermedades inflamatorias y para el alivio del dolor . Se desarrolló un procedimiento flexible de dos pasos y una sola olla para sintetizar ácidos 2-aril propiónicos, incluidos los fármacos antiinflamatorios naproxeno y flurbiprofeno .
Comensalismo en la producción de ácido propiónico
El cultivo de bacterias productoras de ácido propiónico (PAB) en presencia de bacterias del ácido láctico (LAB) es una aplicación típica para la producción de ácido propiónico basada en un fuerte comensalismo .
Propiedades
IUPAC Name |
2-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
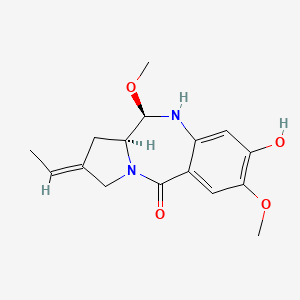
![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)
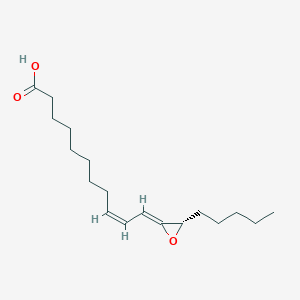
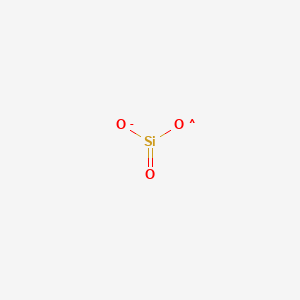

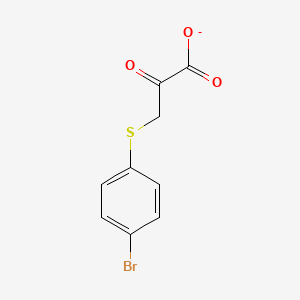
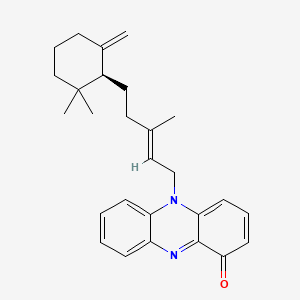
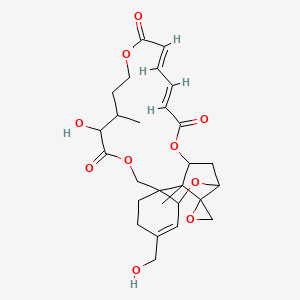


![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
